2-(4-Methoxybenzenesulfonyl)-2-(pyridin-3-yl)ethan-1-amine dihydrochloride
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Overview
Description
2-(4-Methoxybenzenesulfonyl)-2-(pyridin-3-yl)ethan-1-amine dihydrochloride is a chemical compound with potential applications in various fields of science and industry. This compound features a pyridine ring, a methoxybenzenesulfonyl group, and an amine group, making it a versatile molecule for research and development.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 4-methoxybenzenesulfonyl chloride and pyridin-3-ylamine.
Reaction Steps: The sulfonyl chloride reacts with the amine under controlled conditions to form the sulfonamide intermediate.
Purification: The intermediate is purified using standard techniques such as recrystallization or chromatography.
Dihydrochloride Formation: The final step involves treating the sulfonamide with hydrochloric acid to form the dihydrochloride salt.
Industrial Production Methods:
Batch Production: The compound is synthesized in batches, with careful control of reaction conditions to ensure consistency and purity.
Scale-Up: Industrial-scale production involves scaling up the batch process, optimizing reaction conditions, and ensuring quality control throughout the production process.
Types of Reactions:
Reduction: Reduction reactions can be performed to convert functional groups to simpler forms.
Substitution: Substitution reactions are common, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed:
Oxidation Products: Hydroxyl groups, carbonyl groups, and carboxylic acids.
Reduction Products: Alcohols, amines, and other reduced forms.
Substitution Products: Various derivatives depending on the substituents involved.
Scientific Research Applications
Chemistry: The compound is used as a reagent in organic synthesis, particularly in the formation of sulfonamide derivatives. Biology: It serves as a tool in biochemical studies, including enzyme inhibition and receptor binding assays. Medicine: Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets and pathways. The exact mechanism may vary depending on the application, but it generally involves binding to receptors or enzymes, altering their activity, and influencing biological processes.
Comparison with Similar Compounds
4-Methoxybenzenesulfonyl chloride: Similar in structure but lacks the pyridine and amine groups.
Pyridin-3-ylamine: Lacks the methoxybenzenesulfonyl group.
Other sulfonamide derivatives: Similar functional groups but different core structures.
Uniqueness: The combination of the methoxybenzenesulfonyl group and the pyridine ring makes this compound unique, providing distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
2-(4-methoxyphenyl)sulfonyl-2-pyridin-3-ylethanamine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3S.2ClH/c1-19-12-4-6-13(7-5-12)20(17,18)14(9-15)11-3-2-8-16-10-11;;/h2-8,10,14H,9,15H2,1H3;2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPACMIXQEYYWCD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)C(CN)C2=CN=CC=C2.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18Cl2N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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